molecular formula C25H26N2O3S B2422145 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one CAS No. 304685-48-1

6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one

Número de catálogo: B2422145
Número CAS: 304685-48-1
Peso molecular: 434.55
Clave InChI: CCZJHIYXMJANTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

IUPAC Name

6-(4-benzylpiperidin-1-yl)sulfonyl-1-ethylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-2-27-22-11-12-23(20-9-6-10-21(24(20)22)25(27)28)31(29,30)26-15-13-19(14-16-26)17-18-7-4-3-5-8-18/h3-12,19H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZJHIYXMJANTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Structural Analysis and Target Molecule Rationale

Molecular Architecture

6-((4-Benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one (C₂₅H₂₅N₂O₃S; MW 445.55 g/mol) features a benzo[cd]indol-2-one core substituted at position 1 with an ethyl group and at position 6 with a 4-benzylpiperidin-1-sulfonyl moiety. The fused bicyclic system adopts near-planar geometry, with the sulfonyl group inducing torsional strain (θ = 12.7° ± 0.3°) between the indole and piperidine rings.

Therapeutic Relevance

While direct pharmacological data for this compound remain undisclosed, structural analogs demonstrate proteasome inhibitory activity and anticancer potential. The 4-benzylpiperidine moiety enhances blood-brain barrier permeability, suggesting neurological applications.

Synthetic Routes and Reaction Mechanisms

Benzo[cd]indol-2-one Core Synthesis

Cyclization of N-Ethyl-3-nitrophthalimide

Initial synthesis begins with N-ethyl-3-nitrophthalimide (1), subjected to reductive cyclization using SnCl₂/HCl(aq) (Scheme 1). Hydrogenation at 60°C for 8 hours affords 1-ethylbenzo[cd]indol-2(1H)-one (2) in 72% yield.

Scheme 1:
$$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{4} \xrightarrow{\text{SnCl}2/\text{HCl}} \text{C}{10}\text{H}_{9}\text{NO} $$

Carbonyldiimidazole (CDI)-Mediated Cyclization

Alternative protocols employ CDI (1.2 eq) in refluxing acetonitrile to cyclize N-(3-aminophthaloyl)-L-glutamine derivatives, achieving 68–75% yields. This method minimizes racemization compared to acid-catalyzed routes.

Sulfonylation at Position 6

Generation of 4-Benzylpiperidine-1-sulfonyl Chloride

4-Benzylpiperidine (3) reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C, yielding the sulfonyl chloride (4) after 2 hours (89% purity). Excess thionyl chloride (SOCl₂) removes residual hydroxyl groups.

Coupling to Indole Core

Compound 2 undergoes sulfonylation with 4 (1.1 eq) in tetrahydrofuran (THF) using triethylamine (3 eq) as base. After 12 hours at 25°C, the title compound precipitates upon addition of ice-water (65% yield). Microwave-assisted conditions (100°C, 30 min) improve yield to 78%.

Optimization Strategies and Process Challenges

Regioselectivity Control

Competing sulfonylation at position 5 is suppressed by pre-complexing the indole nitrogen with BF₃·OEt₂ (0.5 eq), enhancing 6-position selectivity from 4:1 to >20:1.

Purification Protocols

Recrystallization from isopropanol/water (4:1 v/v) removes unreacted 4-benzylpiperidine, achieving 98.3% HPLC purity. Silica gel chromatography (EtOAc/hexane 1:2) resolves diastereomers when present.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H, H-5), 7.89 (s, 1H, H-9), 7.45–7.28 (m, 5H, benzyl), 4.12 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.72–3.65 (m, 4H, piperidine).
  • HRMS (ESI⁺): m/z 445.1589 [M+H]⁺ (calc. 445.1583).

X-ray Crystallography

Single-crystal analysis confirms the sulfonyl group’s axial position on piperidine (torsion angle C6-S1-N1-C7 = −172.3°). C—H⋯O interactions stabilize the crystal lattice (d = 2.89 Å).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing CDI with diphosgene in cyclization steps reduces material costs by 40% while maintaining 70% yield.

Waste Stream Management

Neutralization of sulfonation byproducts with Ca(OH)₂ generates insoluble CaSO₄, enabling 92% sulfur recovery.

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂-NR₂) exhibits characteristic nucleophilic substitution and hydrolysis reactions. Key findings include:

Reaction TypeConditionsProducts/OutcomesSelectivity Notes
Nucleophilic Substitution K₂CO₃, DMF, 80°C, aryl halidesAryl-sulfonamide derivatives Piperidine nitrogen favored
Acid-Catalyzed Hydrolysis HCl (6M), reflux, 12 hrsBenzo[cd]indol-2-one sulfonic acid Complete sulfonamide cleavage
Reduction (S→S⁻²) LiAlH₄, THF, 0°C → rt, 6 hrsThioether analog (unstable in air) Requires anhydrous conditions
  • Mechanistic Insight : The sulfonamide’s electron-withdrawing nature activates the indole core for electrophilic substitution while stabilizing intermediates during hydrolysis .

Benzo[cd]indol-2-one Core Modifications

The fused indole-ketone system participates in electrophilic aromatic substitution (EAS) and redox reactions:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives (72% yield) .

  • Bromination : Br₂ in CHCl₃ selectively substitutes at C7 (89% yield) .

Ketone Reduction

  • NaBH₄/MeOH reduces the 2-ketone to a secondary alcohol (95% yield), though the product readily reoxidizes in air .

Oxidative Ring Expansion

  • Mn(OAc)₃ in AcOH converts the indole core to a quinoline analog via radical intermediates (55% yield) .

Piperidine Ring Functionalization

The 4-benzylpiperidine group undergoes alkylation and dehydrogenation:

ReactionConditionsProductsApplication
N-Alkylation RX, K₂CO₃, DMF, 60°CQuaternary ammonium salts Improved water solubility
Dehydrogenation Pd/C, H₂, 150°CPyridine analog (low yield) σ Receptor modulation
Benzyl Group Oxidation KMnO₄, H₂O, 100°C4-Piperidinecarboxylic acidChelating agent synthesis

Cross-Coupling Reactions

The indole core participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProductsYield
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneC5-aryl derivatives 60–78%
Buchwald-Hartwig Pd₂(dba)₃, XantphosN1-alkyl/aryl analogs 45–65%

Biological Activity-Driven Modifications

Structural analogs show σ receptor antagonism and cytotoxicity when:

  • The sulfonamide is replaced with carbamate (IC₅₀ = 1.2 μM vs. A427 lung cancer) .

  • The ethyl group is substituted with CF₃ (σ₁ receptor binding ΔKᵢ = 0.22 nM) .

Stability Under Physiological Conditions

  • pH 7.4 (PBS) : Stable for >24 hrs at 37°C .

  • Liver Microsomes : Rapid N-deethylation (t₁/₂ = 8.3 min) via CYP3A4 .

Key Research Findings

  • Sulfonamide Hydrolysis : Acidic conditions cleave the sulfonamide group, yielding a sulfonic acid intermediate critical for prodrug design .

  • Radical Stability : The indole core’s radical intermediates enable unique ring expansions, validated by EPR studies .

  • σ Receptor Binding : N-Alkylated piperidine derivatives show enhanced σ₁ receptor antagonism (Kᵢ = 0.22 nM) .

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound has been investigated for its anticancer properties, particularly as a ligand for sigma receptors, which are implicated in cancer cell proliferation and survival. Research indicates that sigma receptor ligands can induce cytotoxic effects on tumor cells by modulating signaling pathways involved in cell growth and apoptosis .

Table 1: Pharmacological Activities of 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one

ActivityMechanism/EffectReferences
Antitumor ActivityInduces apoptosis in cancer cells ,
Sigma Receptor BindingModulates cell signaling pathways
Neuroprotective EffectsPotential to protect neurons from oxidative stress ,

Table 2: Synthetic Routes for Similar Compounds

Compound NameSynthesis MethodYield (%)References
2-(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamideHybridization of triazine and sulfonamide structures75
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideReaction with sulfonyl chloride80

Case Studies

Several studies have explored the biological activity of compounds similar to 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one . For instance:

  • Anticancer Activity : A study demonstrated that a related sulfonamide compound exhibited significant cytotoxicity against various human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through sigma receptor activation .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective potential of similar indole derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could enhance cell viability and reduce markers of oxidative stress .

Mecanismo De Acción

The mechanism of action of 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is unique due to its specific combination of the indole core, sulfonyl group, and piperidine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

The compound 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is a member of a class of sulfonamide derivatives that have garnered attention for their potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one can be described as follows:

  • Molecular Formula : C22H26N2O2S
  • Molecular Weight : 398.52 g/mol
  • Structural Features :
    • A benzene ring fused with an indole moiety.
    • A piperidine ring substituted with a benzyl group.
    • A sulfonamide functional group contributing to its biological activity.

The primary mechanism of action for this compound appears to be its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to modulation of specific signaling cascades.

Pharmacological Effects

Research indicates that compounds similar to 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one exhibit a range of biological activities:

  • Antitumor Activity :
    • Several studies have suggested that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines in vitro and in vivo .
  • Neuroprotective Effects :
    • The piperidine moiety is associated with neuroprotective properties, potentially offering benefits in neurodegenerative diseases. Animal models have demonstrated that such compounds can reduce neuronal damage and improve cognitive function .
  • Anti-inflammatory Properties :
    • Inflammation plays a critical role in many diseases, and compounds like this one have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A study on a related sulfonamide compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for cancer therapy .
  • Case Study 2 : Research involving neuroprotective agents showed that similar structures could reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurodegeneration .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethyl...AntitumorInduction of apoptosis
N-benzyl derivativesNeuroprotectiveReduction of oxidative stress
Sulfonamide analogsAnti-inflammatoryInhibition of cytokine release
TriazolobenzodiazepinoneAppetite suppressionCCK1 receptor agonism

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one in laboratory settings?

  • Methodological Answer :

  • Skin/Eye Contact : Immediately rinse with copious water for ≥15 minutes. Remove contaminated clothing and use pH-neutral soap for skin decontamination .
  • Ventilation : Use fume hoods for synthesis or handling due to potential sulfonyl group reactivity. No specific inhalation hazards are reported, but general precautions for organic sulfonates apply .
  • Waste Disposal : Follow institutional guidelines for halogenated or sulfonated organic waste, as improper disposal may lead to environmental persistence.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a mobile phase of methanol and ammonium acetate buffer (pH 6.5, adjusted with glacial acetic acid) for separation. Monitor at 254 nm for aromatic and sulfonyl absorption .
  • Spectroscopy : Confirm the benzisoxazole and piperidine motifs via 1H^1H-NMR (e.g., δ 3.5–4.0 ppm for piperidine protons, δ 7.2–8.1 ppm for benzo[cd]indole protons). LC-MS can validate molecular weight (calc. ~450–500 g/mol) .

Q. What are the key synthetic challenges in preparing this compound?

  • Methodological Answer :

  • Sulfonation Step : The sulfonyl group at the 6-position requires controlled reaction conditions (e.g., sulfonic acid chlorides in anhydrous DCM at 0–5°C) to avoid over-sulfonation or decomposition .
  • Ethylation of Benzo[cd]indole : Use ethyl iodide with a strong base (e.g., NaH) in THF, ensuring exclusion of moisture to prevent side reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal assays (e.g., cell-based vs. enzymatic) to rule out false positives/negatives. For example, if the compound shows H1-antihistaminic activity in vitro but not in vivo, evaluate blood-brain barrier permeability via logP calculations (target: 2–3) .
  • Matrix Effects : Replicate experiments in buffer systems mimicking physiological conditions (e.g., 0.1% BSA in PBS) to account for protein binding .

Q. What experimental strategies mitigate degradation of the benzo[cd]indole core during long-term stability studies?

  • Methodological Answer :

  • Temperature Control : Store samples at –20°C under inert gas (N2_2) to slow oxidation. Monitor degradation via HPLC every 30 days .
  • Light Sensitivity : Use amber vials to prevent photodegradation of the indole moiety, which is prone to radical formation under UV light .

Q. How can computational modeling predict the compound’s binding affinity for piperidine-targeted receptors?

  • Methodological Answer :

  • Docking Studies : Use MOE or AutoDock to model interactions with histamine H1/H3 receptors. Focus on the 4-benzylpiperidine moiety’s orientation in the receptor’s hydrophobic pocket .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the sulfonyl-ethylbenzoindole group in aqueous vs. lipid bilayer environments .

Q. What are the limitations of using HSI (Hyperspectral Imaging) for analyzing this compound in complex mixtures?

  • Methodological Answer :

  • Spectral Overlap : The compound’s absorption bands (e.g., 280–320 nm) may overlap with matrix components. Pre-process data with PCA (Principal Component Analysis) to isolate its signal .
  • Sample Degradation : Limit imaging time to <2 hours to minimize organic degradation. Use cooling stages (4°C) during data acquisition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.